molecular formula C20H19N5O B2919193 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034604-34-5

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2919193
CAS No.: 2034604-34-5
M. Wt: 345.406
InChI Key: CNDRJTXQNYZROB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. The pyrazole is linked via an ethyl chain to an indole-3-carboxamide moiety.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-11-19(15-5-4-8-21-12-15)24-25(14)10-9-22-20(26)17-13-23-18-7-3-2-6-16(17)18/h2-8,11-13,23H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDRJTXQNYZROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CNC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its efficacy against various biological targets, particularly in cancer therapeutics.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the pyrazole ring followed by coupling with the indole moiety. Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

Key Properties:

PropertyValue
Molecular FormulaC16H16N4O
Molecular Weight284.32 g/mol
CAS Number2034603-83-1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites or allosteric sites, altering their conformation and preventing substrate binding.
  • Receptor Modulation: It may act as an agonist or antagonist on certain receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell proliferation
HepG20.71Antiproliferative effects via VEGF inhibition
H4600.067Inhibition of Aurora-A kinase

The compound has shown promising results in inducing apoptosis in breast cancer cells (MCF7) and inhibiting growth in lung cancer cells (A549) .

3.2 Anti-inflammatory and Other Activities

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation . Furthermore, derivatives of pyrazole structures have been explored for antimicrobial and antifungal activities, indicating a broad spectrum of biological effects.

4. Case Studies

Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.04 to 42 µM .

Case Study 2: Mechanistic Insights
Research highlighted that the compound's interaction with Aurora-A kinase was pivotal in its antiproliferative effects, showcasing its potential as a targeted therapy for specific cancers .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) 3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • Structure : Replaces the indole-3-carboxamide with a 3,4-difluorobenzamide group .
  • Molecular Formula : C₁₈H₁₆F₂N₄O vs. C₁₉H₁₈N₅O for the target compound.
  • The benzamide group lacks the π-π stacking capability of indole, which may reduce affinity for aromatic-rich binding pockets.
(b) Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
  • Structure : Contains a trifluoromethyl group at pyrazole position 5 and an ester-linked acetate .
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability compared to the methyl group in the target compound.
    • The ester group (vs. carboxamide) may reduce hydrolytic stability in physiological conditions.
(c) Pyrazole-1-carbothioamide Derivatives
  • Structure : Features carbothioamide (C=S) instead of carboxamide (C=O) and a 4-nitrophenyl-substituted isoxazole .
  • Key Differences: The thioamide group may alter hydrogen-bonding interactions and redox properties.

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